2,5-Pyrazinedicarboxylic acid dihydrate
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Overview
Description
2,5-Pyrazinedicarboxylic acid dihydrate is an organic compound with the molecular formula C6H4N2O4·2H2O. It is a white to off-white crystalline powder that is soluble in water and some organic solvents such as ethanol, methanol, and acetone . This compound is used in various fields including chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Pyrazinedicarboxylic acid dihydrate can be synthesized through the reaction of 2,5-pyrazinedicarboxylic anhydride with water. This reaction can be carried out under neutral or basic conditions and at appropriate temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the anhydride is reacted with water under controlled conditions. The product is then purified through crystallization and drying processes to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrazinedicarboxylic acid dihydrate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various pyrazine derivatives that have applications in different fields such as pharmaceuticals and materials science .
Scientific Research Applications
2,5-Pyrazinedicarboxylic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is involved in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-pyrazinedicarboxylic acid dihydrate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
- 2,3-Pyrazinedicarboxylic acid
- 3,5-Pyrazoledicarboxylic acid monohydrate
- 2,5-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- Pyrazinecarboxylic acid
Comparison: 2,5-Pyrazinedicarboxylic acid dihydrate is unique due to its specific molecular structure, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
CAS No. |
205692-63-3 |
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Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
pyrazine-2,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 |
InChI Key |
KOUKXHPPRFNWPP-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O |
solubility |
not available |
Origin of Product |
United States |
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